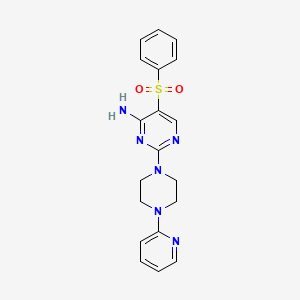

4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves a 3+2 annulation method, as described in the first paper. This method can be used to create substituted pyrazoles, which are structurally similar to the target compound. The synthesis process involves a Knoevenagel condensation followed by a cyclocondensation reaction, which could potentially be adapted for the synthesis of "4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate" .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies, as mentioned in the first paper. This technique could be applied to determine the 3D structure of the target compound. Additionally, spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds .

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to the target compound, they do discuss the reactivity of pyrazole derivatives. These compounds can participate in various chemical reactions, which are essential for their potential use in pharmaceutical applications. The target compound's reactivity could be inferred from the general behavior of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their antioxidant properties, can be evaluated using in vitro methods like DPPH and hydroxyl radical scavenging methods. These properties are crucial for understanding the compound's potential as a pharmaceutical agent. Theoretical calculations, including HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, can provide additional insights into the electronic properties of the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application is the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from related heterocyclic compounds. These compounds serve as key intermediates in the development of various pharmaceutical agents due to their complex structures and potential biological activities (Mohareb et al., 2004). Additionally, novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized, showcasing an environmentally safe method that offers advantages such as milder conditions, operational simplicity, and higher yields. These compounds have been evaluated for their antibacterial and antioxidant activities, highlighting the importance of such heterocyclic moieties in therapeutic applications (Kitawat & Singh, 2014).

Anticancer Activity Evaluation

Pyrazole derivatives have been synthesized and assessed for their in vitro anticancer activity, demonstrating significant potential against Ehrlich ascites carcinoma cells. This research underscores the critical role of heterocyclic chemistry in the development of new anticancer agents, with specific structures showing better activity than established drugs (El-Gaby et al., 2017).

Molecular Structural Characterization

The structural and spectral characterization of pyrazole-4-carboxylic acid derivatives has been conducted, combining experimental and theoretical studies. This research provides valuable insights into the molecular properties of these compounds, which are essential for designing drugs with improved efficacy and reduced side effects (Viveka et al., 2016).

Antimicrobial and Antifungal Activity Screening

Another application involves the synthesis of Linezolid-like analogues, which have been screened for in vitro antimicrobial and antifungal activity. This highlights the potential of such compounds in addressing antibiotic resistance, a growing concern in healthcare (Rajurkar & Pund, 2014).

Mechanism of Action

Target of action

Pyrazine and imidazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of action

The mode of action of these compounds can vary depending on their specific structure and the target they interact with. For example, some pyrazine derivatives have been found to inhibit kinases, which are enzymes that play key roles in signal transduction pathways .

Biochemical pathways

The biochemical pathways affected by these compounds can also vary widely. For instance, kinase inhibitors can affect a variety of signaling pathways, leading to changes in cell growth, differentiation, and survival .

Result of action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .

properties

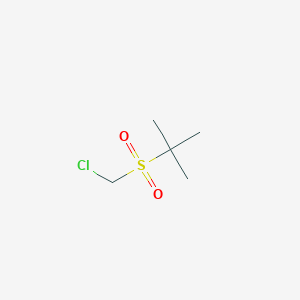

IUPAC Name |

[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylcarbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-13(24)26-15-4-2-14(3-5-15)18(25)22-9-11-23-10-8-21-17(23)16-12-19-6-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZECQEHYBMWAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)